Cas no 5332-98-9 (1,5-bis(o-chlorophenyl)-1,4-pentadien-3-one)

1,5-bis(o-chlorophenyl)-1,4-pentadien-3-one structure
5332-98-9 structure
Product Name:1,5-bis(o-chlorophenyl)-1,4-pentadien-3-one
CAS No:5332-98-9
MF:C17H12Cl2O
MW:303.182582855225
CID:1582207
PubChem ID:54599266
Update Time:2025-04-21

1,5-bis(o-chlorophenyl)-1,4-pentadien-3-one Chemical and Physical Properties

Names and Identifiers

    • 1,5-bis(o-chlorophenyl)-1,4-pentadien-3-one
    • all-trans-α,ω-diphenyloctatetraene
    • 1,5-bis(2-chlorophenyl)-1,4-pentadien-3-one
    • all trans-1,8-diphenyl-1,3,5,7-octatetraene
    • 1,8-Diphenyloctatetraene
    • 1,3,5,7-octatetraene,1,8-diphenyl-
    • 1,8-diphenyl-1,3,5,7-octatetraene
    • 1,8-Diphenyl-1,3,5,7-octanetetrene
    • 1,8-diphenylocta-1,3,5,7-tetraene
    • α,ω-Diphenyloctatetraene
    • 1,3,5,7-Octatetraene, 1,8-diphenyl-
    • 1,3,5,7-Octatetrene-1,8-diylbisbenzene
    • (1E,4E)-1,5-bis(2-chlorophenyl)penta-1,4-dien-3-one
    • 1t.5t-bis-(2-chloro-phenyl)-pentadien-(1.4)-one-(3)
    • (1E,3E,5E,7E)-1,8-diphenylocta-1,3,5,7-tetraene
    • (1E,4E)-1,5-bis-(2-chlorophenyl)penta-1,4-dien-3-one
    • all-trans-1,8-diphenyl-1,3,5,7-octatetraene
    • 1t.5t-Bis-(2-chlor-phenyl)-pentadien-(1.4)-on-(3)
    • (1E,4E)-1,5-Bis(2-chloro-phenyl)-penta-1,4-dien-3-one
    • 1,1'-(1,3,5,7-Octatetrene-1,8-diyl)bisbenzene
    • all-trans-1,8-Diphenyl-1,3,5,7-octattraene
    • 1,5-bis-(2-chlorophenyl)-penta-1,4-dien-3-one
    • (1E,3E,5E,7E)-1,8-diphenyl-1,3,5,7-octatetraene
    • all-trans-α,ω-diphenyloctatetraene; 1,5-bis(2-chlorophenyl)-1,4-pentadien-3-one; all trans-1,8-diphenyl-1,3,5,7-octatetraene; 1,8-Diphenyloctatetraene; 1,3,5,7-octatetraene,1,8-diphenyl-; 1,8-diphenyl-1,3,5,7-octatetraene; 1,8-Diphenyl-1,3,5,7-octanetetrene; 1,8-diphenylocta-1,3,5,7-tetraene; α,ω-Diphenyloctatetraene; 1,3,5,7-Octatetraene, 1,8-diphenyl-; 1,3,5,7-Octatetrene-1,8-diylbisbenzene; (1E,4E)-1,5-bis(2-chlorophenyl)penta-1,4-di
    • 5332-98-9
    • OZBIBYIDJNVAOQ-UHFFFAOYSA-N
    • DTXSID401261251
    • Inchi: 1S/C17H12Cl2O/c18-16-7-3-1-5-13(16)9-11-15(20)12-10-14-6-2-4-8-17(14)19/h1-12H/b11-9-,12-10+
    • InChI Key: OZBIBYIDJNVAOQ-DSOJMZEYSA-N
    • SMILES: ClC1C=CC=CC=1/C=C\C(/C=C/C1C=CC=CC=1Cl)=O

Computed Properties

  • Exact Mass: 302.02666
  • Monoisotopic Mass: 302.027
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 341
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 2
  • XLogP3: 5.4
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Density: 1.28
  • Boiling Point: 459.6°C at 760 mmHg
  • Flash Point: 193.4°C
  • Refractive Index: 1.66
  • PSA: 17.07
  • LogP: 5.28910
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